4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
4-(4-Methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly kinase inhibitors and antineoplastic agents .
The compound’s synthesis typically involves cyclocondensation reactions, with substituent variations achieved through modular substitutions on the pyrazolo-pyridine backbone. Characterization relies on NMR, IR, HRMS, and melting point analysis .
Properties
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-7-9-14(10-8-13)16-11-12-20-18-17(16)19(23)22(21-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEGJUHMZFOKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322187 | |
| Record name | 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879618-94-7 | |
| Record name | 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 hr | 4-(4-Methylphenyl)-2-phenyl-3H-pyrazolo[3,4-b]pyridine-3,5(2H)-dione | 72% |
| H₂O₂ (30%)/AcOH | RT, 24 hr | Epoxide formation at C4-C5 double bond | 58% |
Key Findings :
-
Oxidation with KMnO₄ selectively targets the dihydropyridine moiety, forming a diketone derivative.
-
Peracid-mediated epoxidation occurs at the electron-rich C4-C5 double bond, influenced by the para-methylphenyl group’s electron-donating effect .
Reduction Reactions
The compound shows differential reduction behavior based on the reagent:
Mechanistic Insights :
-
NaBH₄ reduces the ketone at C3 without affecting the pyridine ring’s aromaticity.
-
Catalytic hydrogenation saturates the pyridine ring, forming a bicyclic piperidine system .
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic substitutions are observed:
Nitration
| Reagent | Conditions | Product | Regiochemistry |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, |
Scientific Research Applications
Key Synthesis Steps
- Formation of Pyrazole Ring : Initial reactions often utilize thiosemicarbazides or hydrazines to form the pyrazole core.
- Cyclization with Pyridine Derivatives : Subsequent steps involve cyclization with substituted pyridine derivatives to yield the final product.
- Purification : The synthesized compounds are typically purified through recrystallization or chromatography.
Research indicates that 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibits significant biological activities, particularly in cancer research.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridines possess potent anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have been evaluated against various cancer cell lines such as HeLa and MCF7. Notably, some derivatives demonstrated IC50 values as low as 2.59 µM against HeLa cells, indicating strong anticancer potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Variations in substituents on the phenyl rings significantly affect their biological activity:
- Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups generally enhances anticancer activity compared to electron-donating groups .
- Positioning of Substituents : The positioning (ortho, meta, para) of substituents also plays a critical role in modulating activity.
Case Studies
Several case studies have highlighted the applications of pyrazolo[3,4-b]pyridines in drug discovery:
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This compound also interacts with various enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -F, -CF₃) improve stability and bioavailability .
- Bulky substituents (e.g., naphthyl) may enhance target binding but reduce solubility .
Physicochemical Properties
Melting points and spectroscopic data highlight differences in stability and intermolecular interactions:
Key Observations :
- Higher melting points in halogenated derivatives (e.g., 3k, 3p) suggest stronger crystal packing .
- IR data indicate consistent C=O and C=N stretching frequencies across analogs .
Pharmacological Activity
While direct data for the target compound are lacking, related structures exhibit diverse bioactivities:
Key Observations :
Biological Activity
4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological macromolecules.
- IUPAC Name : 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
- Molecular Formula : C19H15N3O
- Molecular Weight : 301.34 g/mol
The biological activity of this compound primarily involves its interaction with tubulin. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazolo[3,4-b]pyridine, including this compound, possess significant anticancer properties. For instance, it has been evaluated against various cancer cell lines such as HeLa and MCF7. The substitution patterns on the phenyl rings influence the potency of these compounds .
- A structure-activity relationship (SAR) analysis revealed that specific substitutions enhance anticancer efficacy. For example, compounds with hydroxyl groups in the para position showed improved activity compared to their unsubstituted counterparts .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazolo[3,4-b]pyridine derivatives:
Q & A
Q. What are the optimal synthetic routes for 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation or multicomponent reactions. For example, pyrazolo-pyridinone derivatives are often prepared by reacting hydrazine derivatives with β-keto esters or enaminones under reflux conditions. Ethanol or xylene is commonly used as a solvent, with reaction times ranging from 12–30 hours. Key steps include:
- Hydrazine intermediate formation : Reacting substituted phenylhydrazines with acetylated precursors (e.g., 1,3-diketones) .
- Cyclization : Using chloranil as an oxidizing agent in xylene under reflux to promote ring closure .
Optimization : Adjusting molar ratios (e.g., 1:1.4 substrate-to-oxidant) and purification via recrystallization (methanol or acetonitrile) improves yields up to 87% .
Q. Example Synthesis Conditions
| Reactants | Solvent | Oxidant | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazine + β-keto ester | Ethanol | - | 12 | 62–87 | |
| Enaminones + chloranil | Xylene | Chloranil | 25–30 | 59–87 |
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL refinement (e.g., bond angles, torsion angles) .
- NMR spectroscopy : Use and NMR to identify substituent positions. For example, aromatic protons appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680–1700 cm) .
Q. How can purity be ensured post-synthesis?
- Methodological Answer :
- Recrystallization : Use methanol or acetonitrile to remove byproducts .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar impurities .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and stability?
- Methodological Answer :
- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to compute thermochemical properties (e.g., atomization energies, ionization potentials) .
- Basis sets : Apply 6-31G(d,p) for geometry optimization and frequency analysis .
- Applications :
- Calculate HOMO-LUMO gaps to assess reactivity.
- Simulate NMR chemical shifts via gauge-including atomic orbital (GIAO) method .
Q. Example DFT Parameters
| Property | Method | Error (kcal/mol) | Reference |
|---|---|---|---|
| Atomization energy | B3LYP/6-31G(d,p) | ±2.4 | |
| Correlation energy | Lee-Yang-Parr | ±3% |
Q. What methodologies support SAR studies for kinase inhibition (e.g., GCN2)?
- Methodological Answer :
- Core modification : Introduce substituents at positions 4 (methylphenyl) and 2 (phenyl) to modulate steric/electronic effects. For example:
- Replace 4-methylphenyl with pyridinyl for enhanced solubility .
- Add ethynyl groups to improve binding affinity (see GCN2 inhibitor patents) .
- Biological assays :
- Enzyme inhibition : Measure IC via ADP-Glo™ kinase assay.
- Cellular efficacy : Use cancer cell lines (e.g., HCT-116) with Western blotting for target validation .
Q. How to resolve contradictions in reported biological activities?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies, controlling for assay conditions (e.g., ATP concentration, pH).
- Structural validation : Re-analyze crystallographic data to confirm binding modes .
- Computational docking : Use AutoDock Vina to simulate ligand-protein interactions and identify key residues (e.g., hinge region in kinases) .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
